molecular formula C19H19F3N2O2 B2744925 [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 2379986-92-0

[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

Numéro de catalogue B2744925
Numéro CAS: 2379986-92-0
Poids moléculaire: 364.368
Clé InChI: FDYQBEXNHOPPBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone, also known as PF-06412562, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.

Mécanisme D'action

[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to a specific site on the receptor and enhances its activity, leading to increased glutamate signaling. This increased signaling has been shown to have beneficial effects on cognitive function, motor function, and behavior in animal models of various diseases.
Biochemical and Physiological Effects:
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to increase glutamate signaling in the brain, leading to improved cognitive function, motor function, and behavior. It has also been shown to reduce neuroinflammation and dopaminergic neuron loss in animal models of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has shown promising results in preclinical studies for the treatment of various diseases, making it a potential candidate for further development. However, there are also limitations to its use in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for the study of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of the compound in humans. Another direction is to study the compound's effects on other diseases, such as Huntington's disease and multiple sclerosis. In addition, further research is needed to understand the exact mechanism of action of the compound and its effects on the brain and other organs. Finally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone involves several steps, including the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine, followed by the reaction of the resulting compound with pyridine-4-carboxylic acid. The final product is obtained after several purification steps. The synthesis method has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease. In addition, [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has been shown to have antipsychotic effects in animal models of schizophrenia.

Propriétés

IUPAC Name

[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-1-4-15(11-16)18(25)24-10-2-3-14(12-24)13-26-17-6-8-23-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYQBEXNHOPPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.